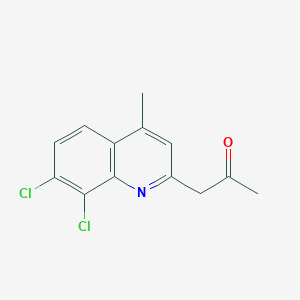
(3,4-Di-sec-butoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Di-sec-butoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two sec-butoxy groups at the 3 and 4 positions. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Di-sec-butoxyphenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with sec-butyl alcohol under specific conditions. One common method is the esterification of phenylboronic acid with sec-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(3,4-Di-sec-butoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(3,4-Di-sec-butoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Di-sec-butoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
3,4-Dimethoxyphenylboronic acid: Similar structure but with methoxy groups instead of sec-butoxy groups.
4-Formylphenylboronic acid: Contains a formyl group instead of sec-butoxy groups.
Uniqueness
(3,4-Di-sec-butoxyphenyl)boronic acid is unique due to the presence of sec-butoxy groups, which can influence its reactivity and solubility. These groups can also provide steric hindrance, affecting the compound’s behavior in various chemical reactions .
Properties
CAS No. |
667933-70-2 |
|---|---|
Molecular Formula |
C14H23BO4 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
[3,4-di(butan-2-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H23BO4/c1-5-10(3)18-13-8-7-12(15(16)17)9-14(13)19-11(4)6-2/h7-11,16-17H,5-6H2,1-4H3 |
InChI Key |
ONIRUXXKZRDCRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)CC)OC(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



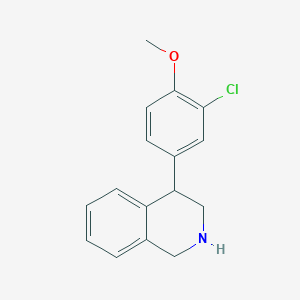
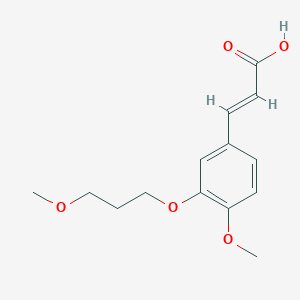
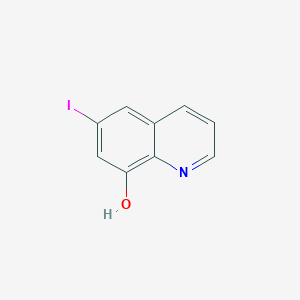
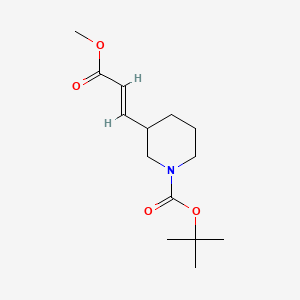
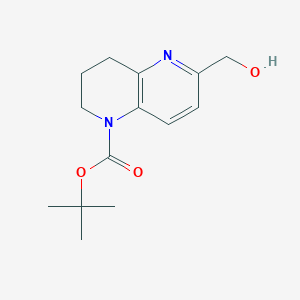
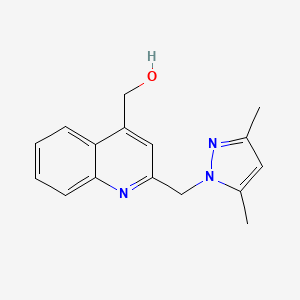


![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
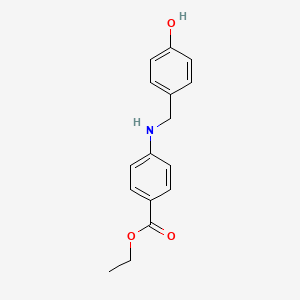
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

